5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole
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Overview
Description
5-[3-(benzenesulfonyl)-8-azabicyclo[321]octane-8-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of this scaffold, which can be achieved through various stereoselective transformations . For instance, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow chemistry and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and has been studied for its potential in drug discovery.
8-Oxabicyclo[3.2.1]octane: This compound is another bicyclic structure with applications in organic synthesis.
Uniqueness
What sets 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole apart is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(14-6-9-19-20(10-14)23-13-22-19)24-15-7-8-16(24)12-18(11-15)28(26,27)17-4-2-1-3-5-17/h1-6,9-10,13,15-16,18H,7-8,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVBDDOSSIEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)N=CN4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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